ethyl {(3Z)-3-[2-({6-[(E)-(hydroxyimino)methyl]pyridin-3-yl}carbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves a multi-step process. One common method starts with the preparation of the indole nucleus, followed by the introduction of the pyridine and formamido groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer effects.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of ETHYL 2-[(3Z)-3-[({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C19H17N5O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[6-[(E)-hydroxyiminomethyl]pyridine-3-carbonyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H17N5O5/c1-2-29-16(25)11-24-15-6-4-3-5-14(15)17(19(24)27)22-23-18(26)12-7-8-13(10-21-28)20-9-12/h3-10,27-28H,2,11H2,1H3/b21-10+,23-22? |
InChI Key |
FBUDJBILILWQDL-UMMGETEASA-N |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=C(C=C3)/C=N/O |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=C(C=C3)C=NO |
Origin of Product |
United States |
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